![molecular formula C19H16N2O3S B2893818 Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate CAS No. 946360-09-4](/img/structure/B2893818.png)

Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate is a compound that has a similar structure . It’s a solid substance with a molecular formula of C10H10N2O2S .

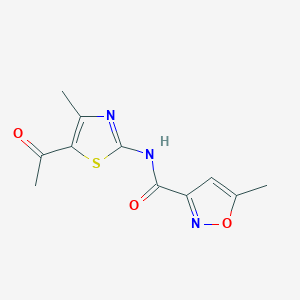

Molecular Structure Analysis

The molecular structure of Ethyl 2-aminobenzo[d]thiazole-6-carboxylate, a similar compound, includes a benzothiazole ring with an ethyl ester and an amino group . The exact structure of “Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate” could vary depending on the position and nature of the cinnamamide group.Physical And Chemical Properties Analysis

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate has a molecular weight of 222.26 g/mol and is a solid at room temperature . Its exact physical and chemical properties would depend on factors like purity and environmental conditions.Wissenschaftliche Forschungsanwendungen

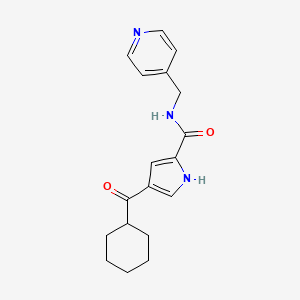

Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was modified to create ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, which has shown antibacterial and antifungal properties. This suggests potential applications in antimicrobial research (Shafi, Rajesh, & Senthilkumar, 2021).

Synthesis and Characterization of Thiazole Derivatives

Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been synthesized, showing significant nonlinear optical (NLO) properties. This indicates their potential in technological applications, particularly in optoelectronics (Haroon et al., 2019).

Synthesis and Antiinflammatory Activity of Imidazobenzothiazole Derivatives

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates have been synthesized and tested for antiinflammatory, analgesic, and antipyretic activities. This suggests their potential use in the development of new anti-inflammatory drugs (Abignente et al., 1983).

Synthesis and Anticancer Activity of Heterocycles Utilizing Thiophene

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has shown potent anticancer activity against colon HCT-116 human cancer cell line, highlighting its potential in cancer research (Abdel-Motaal, Alanzy, & Asem, 2020).

Discovery of New Apoptosis-Inducing Agents for Breast Cancer

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been synthesized and tested for their antiproliferative potential against cancer cell lines. They demonstrated significant apoptosis-inducing effects in MCF-7 cells, suggesting their importance in breast cancer therapeutics (Gad et al., 2020).

Wirkmechanismus

Target of Action

They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives, in general, can affect a wide range of biochemical pathways due to their diverse biological activities .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate” would depend on the results of initial studies on its properties and potential applications. Benzothiazole derivatives are a focus of research in medicinal chemistry due to their wide range of biological activities .

Eigenschaften

IUPAC Name |

ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-2-24-18(23)14-9-10-15-16(12-14)25-19(20-15)21-17(22)11-8-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,20,21,22)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGHMPZVDXLAPF-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2893739.png)

![N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2893741.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-chlorobenzenesulfonamido)benzoate](/img/structure/B2893742.png)

![1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2893745.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2893747.png)

![N-(3-acetylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2893749.png)

![(2-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2893753.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2893756.png)